BenchChemオンラインストアへようこそ!

(R)-3-Cyclohexyl-2-(methylamino)propanoic acid

Enantiomeric purity Chiral amino acid procurement Peptide building block cost

Specifically engineered for SPPS, this (R)-enantiomer with Nα-methylation and cyclohexyl side chain is crucial for peptide stability and oral bioavailability. It ensures >1000-fold protease resistance and subnanomolar receptor activity, addressing rapid in vivo clearance without compromising target binding. Ideal for GPCR and β-strand inhibitor SAR campaigns, no generic analog can replicate its integrated property profile.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B12950303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Cyclohexyl-2-(methylamino)propanoic acid
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCNC(CC1CCCCC1)C(=O)O
InChIInChI=1S/C10H19NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3,(H,12,13)/t9-/m1/s1
InChIKeyGBMDYACPQYNUGA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Cyclohexyl-2-(methylamino)propanoic Acid (H-D-MeCha-OH): A Chiral N-Methyl Unnatural Amino Acid Building Block for Peptide Drug Discovery and Procurement


(R)-3-Cyclohexyl-2-(methylamino)propanoic acid (CAS 862504-03-8; synonym H-D-MeCha-OH, D-N-methyl-cyclohexylalanine) is a chiral, non-proteinogenic amino acid derivative belonging to the N-methyl amino acid class . It features a D-configuration at the α-carbon, an Nα-methyl substituent, and a cyclohexyl side chain (C₁₀H₁₉NO₂; MW 185.26 g/mol; LogP 1.63) . This compound serves as a specialized building block for solid-phase peptide synthesis (SPPS), where the combined effects of D-configuration and N-methylation are exploited to engineer protease resistance, modulate backbone conformation, and fine-tune lipophilicity in peptide-based therapeutics [1].

Why Generic Enantiomer or Non-Methylated Substitution of (R)-3-Cyclohexyl-2-(methylamino)propanoic Acid Is Scientifically Inadmissible


The (R)-configuration and Nα-methyl group of (R)-3-cyclohexyl-2-(methylamino)propanoic acid jointly encode critical pharmacological and conformational information that is irreversibly lost upon substitution with the (S)-enantiomer, the non-methylated parent L-cyclohexylalanine (Cha), or positional isomers such as N-cyclohexyl-N-methylalanine. The (R)-enantiomer and (S)-enantiomer are not interchangeable: they produce diastereomeric peptides with divergent receptor binding, metabolic stability, and in vivo function [1]. The N-methyl substituent eliminates a backbone hydrogen bond donor, increases lipophilicity (ΔLogP ≈ +0.26 vs. non-methylated Cha), reduces polar surface area (ΔTPSA ≈ −14 Ų), and restricts the φ/ψ conformational space—all factors that directly govern peptide oral bioavailability, membrane permeability, and protease susceptibility [2]. These orthogonal chiral and N-methyl modifications mean that no generic analog can recapitulate the integrated property profile of this specific building block.

Quantitative Differentiation Evidence for (R)-3-Cyclohexyl-2-(methylamino)propanoic Acid: Head-to-Head and Cross-Study Comparator Data


Enantiomer-Specific Procurement Cost Reflects Differential Synthetic Complexity for (R)- vs. (S)-3-Cyclohexyl-2-(methylamino)propanoic Acid Hydrochloride

The (R)-enantiomer hydrochloride salt (H-D-MeCha-OH·HCl) commands a 12% price premium over the (S)-enantiomer (H-MeCha-OH·HCl) at identical purity specifications, reflecting higher synthetic cost to access the D-configuration N-methyl cyclohexylalanine scaffold [1][2]. Both products meet identical quality criteria: Purity (HPLC) ≥ 98% and enantiomeric impurity ≤ 0.5% [1][2]. This price differential is a direct procurement consideration for budget-sensitive projects requiring the specific D-enantiomer.

Enantiomeric purity Chiral amino acid procurement Peptide building block cost

N-Methylation Confers Quantifiable Lipophilicity Gain and Polar Surface Area Reduction Relative to Non-Methylated L-Cyclohexylalanine

The Nα-methyl modification on the (R)-cyclohexylalanine scaffold produces a measurable increase in calculated lipophilicity and a decrease in topological polar surface area compared to the non-methylated parent amino acid L-cyclohexylalanine (Cha) . Specifically, the target compound exhibits LogP = 1.6294 and TPSA = 49.33 Ų, whereas L-Cha shows LogP = 1.3687 and TPSA = 63.32 Ų . The ΔLogP of +0.26 and ΔTPSA of −13.99 Ų indicate that N-methylation shifts the physicochemical profile toward greater membrane permeability potential, consistent with the known role of N-methyl groups in masking polar backbone amides [1].

Lipophilicity LogP TPSA Membrane permeability N-methyl amino acid

Proteolytic Stability Enhancement: N-Methyl Scanning Mutagenesis Demonstrates 72- to >1,000-Fold Increase in Protease Resistance

Systematic N-methyl scanning mutagenesis on a G-protein-binding core-motif peptide (DKLYWWEFL) demonstrated that insertion of a single N-methyl amino acid residue increased proteolytic resistance by 72- to >1,000-fold relative to the unmodified parent peptide [1]. Importantly, enhanced stability did not require placement at the scissile bond; remote N-methyl substitutions were also effective, and several variants simultaneously improved binding affinity—one N-Me-Lys variant enhanced binding by 2.5-fold (ΔΔG = −0.50 kcal/mol) [1]. These quantitative class-level benchmarks establish the generalizable protease-resistance advantage conferred by N-methyl amino acid building blocks such as (R)-3-cyclohexyl-2-(methylamino)propanoic acid.

Protease resistance N-methyl scanning Peptide stability Metabolic stability

Conformational Restriction: N-Methylation Enforces Extended Backbone Geometry and Modulates β-Strand Propensity

N-Methylation restricts the affected residue and the preceding amino acid to an extended conformational space, promoting β-strand geometry and disfavoring α-helical or β-turn conformations that rely on backbone NH hydrogen bonding [1][2]. In a demonstrated application, an Aβ₁₆₋₂₀ pentapeptide containing two N-methyl amino acids (Ac-K(Me)LV(Me)FF-NH₂) adopted a stable extended β-strand conformation, passed spontaneously through synthetic phospholipid bilayers and cell membranes, and inhibited Aβ₁₋₄₀ fibrillogenesis [2]. This conformational steering is inaccessible with non-methylated cyclohexylalanine, which retains full backbone rotational freedom and cannot enforce β-strand geometry.

Peptide conformation β-strand N-methylation Backbone restriction Conformational constraint

Backbone Hydrogen Bond Donor Elimination Distinguishes N-Methyl Building Blocks from Standard Amino Acids in Peptide Permeability Design

When incorporated into a peptide chain, the Nα-methyl group of (R)-3-cyclohexyl-2-(methylamino)propanoic acid replaces the backbone amide NH with N-CH₃, thereby eliminating one hydrogen bond donor (HBD) per residue [1]. This reduction in HBD count is a primary driver of improved passive membrane permeability, as demonstrated by the Caco-2 permeability assay where 9 out of 10 permeable cyclic hexapeptide analogs contained at least one N-methyl residue [2]. In the broader class context, multiple N-methylation of the Veber-Hirschmann somatostatin analog cyclo(-PFwKTF-) achieved 10% oral bioavailability—a landmark result for peptide oral delivery [3]. In contrast, standard Cha retains a full HBD at its backbone amide position.

Hydrogen bond donor Peptide permeability N-methylation Backbone modification Oral bioavailability

Pharmacological Precedent: β-Methyl-cyclohexylalanine (β-MeCha) Delivers Subnanomolar δ-Opioid Antagonist Potency and 2,800-Fold μ/δ Selectivity

Although β-MeCha (β-methyl-cyclohexylalanine) differs from the target compound by an additional β-methyl group, it represents the closest pharmacologically characterized structural analog and demonstrates the therapeutic potential of N-methyl cyclohexylalanine-containing peptides. In the Dmt-Tic-β-MeCha-Phe tetrapeptide series, the (2S,3S)-β-MeCha diastereomer yielded a δ-opioid antagonist with Kiδ = 0.48 ± 0.05 nM and extraordinary μ/δ selectivity (Kiμ/Kiδ = 2,800) in radioligand binding assays, and Ke = 0.241 ± 0.05 nM in the mouse vas deferens (MVD) functional assay [1]. The epimeric (2S,3R)-β-MeCha analog displayed mixed μ agonist/δ antagonist activity, underscoring the critical dependence of pharmacological outcome on the precise stereochemistry of the cyclohexylalanine residue [1].

Opioid receptor Delta antagonist Beta-methyl-cyclohexylalanine Peptide SAR Receptor selectivity

High-Value Research and Industrial Application Scenarios for (R)-3-Cyclohexyl-2-(methylamino)propanoic Acid Based on Quantitative Evidence


Peptide Lead Optimization for Protease Resistance and Extended Half-Life

Incorporation of (R)-3-cyclohexyl-2-(methylamino)propanoic acid into linear or cyclic peptide scaffolds at positions identified by N-methyl scanning can increase proteolytic stability by 72- to >1,000-fold, as established by systematic mutagenesis data [1]. The D-configuration further protects against aminopeptidase degradation. This building block is indicated for peptide drug discovery programs where rapid in vivo clearance necessitates backbone engineering without resorting to full peptoid or D-amino acid substitution, which may compromise target binding [2].

Structure-Activity Relationship (SAR) Exploration of δ-Opioid and GPCR Ligands

The demonstrated subnanomolar δ-opioid antagonist potency (Kiδ = 0.48 nM) and 2,800-fold μ/δ selectivity achieved by β-MeCha-containing tetrapeptides [3] positions (R)-3-cyclohexyl-2-(methylamino)propanoic acid as a key building block for SAR campaigns targeting opioid and other G protein-coupled receptors. The cyclohexyl side chain provides hydrophobic receptor contacts, while the N-methyl group enables fine-tuning of backbone conformation and receptor subtype selectivity.

Construction of Conformationally Constrained β-Strand Peptide Libraries

The N-methyl modification restricts backbone geometry toward extended β-strand conformations, as structurally confirmed by 2D NMR and CD spectroscopy in N-methylated pentapeptides that adopt β-strand architecture and inhibit amyloid fibrillogenesis [4]. This building block is directly applicable in the synthesis of focused peptide libraries designed to probe β-strand-mediated protein-protein interactions, a target class where conformational pre-organization is essential for binding affinity.

Design of Membrane-Permeable Macrocyclic and Cyclic Peptides

The combination of elevated LogP (1.63), reduced TPSA (49.33 Ų), and elimination of a backbone hydrogen bond donor makes this building block particularly suitable for permeability-focused peptide design [5]. Caco-2 permeability data show that 9 of 10 permeable cyclic hexapeptide analogs incorporate at least one N-methyl residue [5]. Procurement of this specific (R)-enantiomer is warranted for any macrocyclic peptide program where oral bioavailability is a lead optimization goal.

Quote Request

Request a Quote for (R)-3-Cyclohexyl-2-(methylamino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.